molecular formula C20H34O2 B080248 4-(Tetradecyloxy)phenol CAS No. 13224-40-3

4-(Tetradecyloxy)phenol

Cat. No.: B080248
CAS No.: 13224-40-3
M. Wt: 306.5 g/mol
InChI Key: WANOBCDDAOOSOJ-UHFFFAOYSA-N
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Description

4-(Tetradecyloxy)phenol, also known as p-tetradecyloxyphenol, is an organic compound with the molecular formula C20H34O2. It consists of a phenol group substituted with a tetradecyloxy chain at the para position. This compound is part of the phenolic family, which is known for its diverse applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tetradecyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-hydroxyphenol with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C6H4(OH)OH+C14H29BrC6H4(OH)OC14H29+KBr\text{C}_6\text{H}_4(\text{OH})\text{OH} + \text{C}_{14}\text{H}_{29}\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{OC}_{14}\text{H}_{29} + \text{KBr} C6​H4​(OH)OH+C14​H29​Br→C6​H4​(OH)OC14​H29​+KBr

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Tetradecyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium nitrosodisulfonate.

    Electrophilic Aromatic Substitution: The compound can participate in halogenation, nitration, and sulfonation reactions due to the activating effect of the phenolic group.

    Reduction: The phenolic group can be reduced to form hydroquinones using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Nitration: Nitric acid in the presence of sulfuric acid.

    Reduction: Sodium borohydride or stannous chloride.

Major Products

    Oxidation: Quinones.

    Halogenation: Halogenated phenols.

    Nitration: Nitro phenols.

    Reduction: Hydroquinones.

Scientific Research Applications

4-(Tetradecyloxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Tetradecyloxy)phenol involves its interaction with cellular components. The phenolic group can participate in redox reactions, acting as an antioxidant by scavenging free radicals. Additionally, it can interact with enzymes and proteins, modulating their activity. The tetradecyloxy chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Tetradecyloxy)phenacyl thiocyanate: Similar in structure but contains a thiocyanate group.

    4-(2-Hydroxyethyl)phenol: Contains a shorter hydroxyethyl chain instead of a tetradecyloxy chain.

    4-(2-Hydroxyethyl)-1,2-benzenediol: Contains an additional hydroxyl group on the benzene ring.

Uniqueness

4-(Tetradecyloxy)phenol is unique due to its long tetradecyloxy chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interactions. This makes it particularly useful in applications requiring enhanced membrane permeability and stability.

Properties

IUPAC Name

4-tetradecoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-22-20-16-14-19(21)15-17-20/h14-17,21H,2-13,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANOBCDDAOOSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157450
Record name p-(n-Tetradecyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13224-40-3
Record name p-(n-Tetradecyloxy)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(n-Tetradecyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a room temperature mixture of 40 g of hydroquinone, 62.76 g potassium carbonate, 3.02 g potassium iodide and 700 ml acetone is added, dropwise, 113.5 ml of 1-bromotetradecane. The reaction is heated at reflux temperature for 20 hours, cooled, filtered and concentrated in vacuo. The residue is purified by column chromatography (silica gel:0-10% ethyl acetate/hexane) to give 36.5 g of the desired product as colorless crystals.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
62.76 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
113.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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